molecular formula C7H6FIS B14031169 (2-Fluoro-3-iodophenyl)(methyl)sulfane

(2-Fluoro-3-iodophenyl)(methyl)sulfane

Cat. No.: B14031169
M. Wt: 268.09 g/mol
InChI Key: HVMHGQAHSXXPOL-UHFFFAOYSA-N
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Description

(2-Fluoro-3-iodophenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfanyl (SCH₃) group attached to a benzene ring substituted with fluorine at the 2-position and iodine at the 3-position. The iodine atom introduces steric bulk and polarizability, while the fluorine atom exerts strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C7H6FIS

Molecular Weight

268.09 g/mol

IUPAC Name

2-fluoro-1-iodo-3-methylsulfanylbenzene

InChI

InChI=1S/C7H6FIS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3

InChI Key

HVMHGQAHSXXPOL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-iodophenyl)(methyl)sulfane typically involves the reaction of thioanisole with appropriate halogenating agents. One common method is the reaction of thioanisole with iodomethane in the presence of a base to introduce the iodine atom . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods: Industrial production of (2-Fluoro-3-iodophenyl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-iodophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the sulfur atom.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated compounds and modified sulfur derivatives.

Scientific Research Applications

Chemistry: (2-Fluoro-3-iodophenyl)(methyl)sulfane is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds .

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of radiolabeled compounds for imaging studies. The presence of iodine allows for the incorporation of radioactive isotopes, which can be used in diagnostic imaging techniques such as positron emission tomography (PET) .

Industry: In the industrial sector, (2-Fluoro-3-iodophenyl)(methyl)sulfane can be used as an intermediate in the production of specialty chemicals. Its unique properties make it valuable in the synthesis of materials with specific electronic or optical characteristics .

Mechanism of Action

The mechanism of action of (2-Fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can participate in halogen bonding, which can influence its binding affinity and specificity. The sulfur atom can also engage in interactions with metal ions or other nucleophilic sites, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Substituent Variations in Halogenated Phenylmethylsulfanes

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(2-Fluoro-3-iodophenyl)(methyl)sulfane 2-F, 3-I, SCH₃ C₇H₆FIS 268.09 Halogen bonding, potential drug intermediate
(5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane 2-F, 5-Br, 3-OCH(CH₃)₂, SCH₃ C₁₁H₁₃BrFOS 279.17 Bulky isopropoxy group; discontinued lab reagent
(3-Chloro-2-fluorophenyl)(methyl)sulfane 3-Cl, 2-F, SCH₃ C₇H₆ClFS 192.63 Synthon for agrochemicals; commercial availability
(2-Chloro-3-fluorophenyl)(methyl)sulfane 2-Cl, 3-F, SCH₃ C₇H₆ClFS 192.63 Isomeric variation; limited stability data
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane 2-Br, 6-F, 3-OCH₃, SCH₃ C₈H₈BrFOS 251.12 Methoxy group enhances solubility; synthetic intermediate

Key Observations :

  • Iodine vs.
  • Fluorine Position : The 2-fluoro substituent in the target compound creates a meta-directing electronic effect, contrasting with 3-fluoro isomers (e.g., ), which may alter regioselectivity in further substitutions .
  • Ortho/Meta Substituents : Bulky groups like isopropoxy () or methoxy () reduce reactivity at adjacent positions but improve solubility, whereas smaller halogens (F, Cl) favor compact molecular packing .

Stability and Dimerization Trends

Computational studies on phenylmethylsulfane analogs (e.g., AZ1, AZ2, AZ3 in ) reveal that dimerization energies (∆E) depend on substituent electronic effects. For example:

  • Electron-Withdrawing Groups (EWGs): Fluorine and iodine in the target compound likely stabilize monomeric forms due to reduced electron density on sulfur, weakening S···S interactions .
  • Dispersion-Corrected DFT Data: Methods like B3LYP-D3/def2-QZVPPD predict that halogenated derivatives exhibit lower dimerization energies compared to non-halogenated analogs, suggesting higher stability in monomeric states .

Reactivity in Sulfane Sulfur Trapping

  • Phosphine Reagent Interactions : The iodine atom may slow reaction kinetics with triarylphosphines (e.g., P2 in ) due to steric hindrance, unlike smaller halogens (F, Cl) .
  • Isotope Dilution Applicability: If functionalized as a sulfane sulfur donor, its iodine substituent could aid in mass spectrometry quantification via isotope labeling, similar to strategies in .

Biological Activity

(2-Fluoro-3-iodophenyl)(methyl)sulfane is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique combination of halogen substituents (fluorine and iodine) and the methylsulfane group contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of (2-Fluoro-3-iodophenyl)(methyl)sulfane is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of halogen atoms enhances the compound's reactivity, allowing it to interact effectively with enzymes and receptors. The methylsulfane group is believed to influence solubility and stability, further modulating biological interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows for effective binding to various cellular receptors, potentially altering signaling pathways.
  • Cell Membrane Interaction : The hydrophobic nature of the methylsulfane group may facilitate penetration into cell membranes, enhancing bioavailability.

Antimicrobial Activity

Research indicates that (2-Fluoro-3-iodophenyl)(methyl)sulfane exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus.

Antimicrobial Testing Results:

CompoundMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
MA-115616 µM15 mm
MA-111532 µM14 mm
ControlN/A0 mm

The compound MA-1156 showed the highest activity against S. aureus with an MIC value of 16 µM, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the structure of (2-Fluoro-3-iodophenyl)(methyl)sulfane can influence its biological activity. For instance, varying the position and type of halogen substituents significantly affects antimicrobial efficacy.

Notable Observations:

  • Fluorine Substitution : Introduction of fluorine increases activity due to enhanced electronic properties.
  • Iodine Presence : Iodine contributes to the compound's overall reactivity but may also introduce steric hindrance affecting binding affinity.

These findings suggest that careful structural modifications can optimize the biological activity of related compounds .

Case Studies

Several studies have explored the biological effects of (2-Fluoro-3-iodophenyl)(methyl)sulfane and its derivatives:

  • Antimicrobial Efficacy :
    • A study reported that derivatives with similar structures showed effective inhibition against Gram-positive bacteria, reinforcing the potential for developing new antibacterial agents.
  • Cytotoxicity Assessment :
    • In vitro studies indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for anticancer applications.
  • Biofilm Disruption :
    • Research demonstrated that compounds similar to (2-Fluoro-3-iodophenyl)(methyl)sulfane could disrupt biofilm formation in bacterial cultures, presenting a novel approach to tackle persistent infections .

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